molecular formula C32H38N6O2 B2557688 1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine CAS No. 951551-16-9

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine

Cat. No.: B2557688
CAS No.: 951551-16-9
M. Wt: 538.696
InChI Key: MXWISBGTRHWAEB-UHFFFAOYSA-N
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Description

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, piperidine, and phenyl groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include butyl bromide, phenylhydrazine, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O2/c1-2-3-23-40-28-11-9-25(10-12-28)29-24-30-31(33-15-18-38(30)34-29)36-16-13-26(14-17-36)32(39)37-21-19-35(20-22-37)27-7-5-4-6-8-27/h4-12,15,18,24,26H,2-3,13-14,16-17,19-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWISBGTRHWAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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